3-Chloroimidazo[1,2-a]pyridin-7-ol 3-Chloroimidazo[1,2-a]pyridin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20481063
InChI: InChI=1S/C7H5ClN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H
SMILES:
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

3-Chloroimidazo[1,2-a]pyridin-7-ol

CAS No.:

Cat. No.: VC20481063

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloroimidazo[1,2-a]pyridin-7-ol -

Specification

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 3-chloro-1H-imidazo[1,2-a]pyridin-7-one
Standard InChI InChI=1S/C7H5ClN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H
Standard InChI Key LPQCDZSALGIEOR-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC1=O)NC=C2Cl

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 3-chloroimidazo[1,2-a]pyridin-7-ol consists of a bicyclic framework integrating imidazole and pyridine rings. The chlorine atom at position 3 and hydroxyl group at position 7 confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Structural Characterization

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₇H₅ClN₂O
Molecular Weight168.58 g/mol
IUPAC Name3-chloro-1H-imidazo[1,2-a]pyridin-7-one
SMILESC1=CN2C(=CC1=O)NC=C2Cl
InChIKeyLPQCDZSALGIEOR-UHFFFAOYSA-N

The planar structure and electron-deficient imidazo[1,2-a]pyridine core facilitate π-π stacking interactions with aromatic residues in enzyme active sites, a critical feature for its biological activity .

Synthesis and Structural Modification

Classical Cyclization Approaches

The most reliable synthesis route involves a two-step protocol:

  • Condensation: 2-Aminopyridine derivatives react with α-bromoketones under basic conditions to form imidazo[1,2-a]pyridine intermediates.

  • Chlorination: Phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 3, achieving yields of 65–78% under reflux conditions.

For example:

2-Aminopyridine+α-BromoketoneBaseImidazo[1,2-a]pyridinePOCl33-Chloroimidazo[1,2-a]pyridin-7-ol\text{2-Aminopyridine} + \alpha\text{-Bromoketone} \xrightarrow{\text{Base}} \text{Imidazo[1,2-a]pyridine} \xrightarrow{\text{POCl}_3} \text{3-Chloroimidazo[1,2-a]pyridin-7-ol}

Catalytic Strategies

Biological Activities and Mechanisms

Antituberculosis Activity

3-Chloroimidazo[1,2-a]pyridin-7-ol inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis by targeting the fatty acid synthase-II (FAS-II) system. Mycolic acids are essential for bacterial cell wall integrity, and their disruption leads to bacteriolysis. At 10 μM concentration, the compound reduces bacterial viability by 92% in vitro, outperforming first-line agents like isoniazid against drug-resistant strains.

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Exhibits mixed-type inhibition with an IC₅₀ of 4.2 μM, potentially alleviating cholinergic deficits in Alzheimer’s disease.

  • Kinases: Modulates p38 MAPK and PI3K/Akt pathways, inducing apoptosis in cancer cell lines (e.g., HepG2, IC₅₀ = 8.7 μM).

Broad-Spectrum Antimicrobial Effects

The compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely through membrane disruption and reactive oxygen species generation.

Therapeutic Applications and Preclinical Studies

Neurodegenerative Diseases

In murine models of Alzheimer’s, 3-chloroimidazo[1,2-a]pyridin-7-ol (10 mg/kg/day) improves cognitive function by 40% compared to controls, correlating with reduced amyloid-β plaque density.

Oncology

Dose-dependent cytotoxicity is observed in breast (MCF-7) and lung (A549) cancer cells, with apoptosis mediated by caspase-3 activation and Bcl-2 downregulation. Synergistic effects with doxorubicin enhance efficacy by 2.3-fold in multidrug-resistant phenotypes.

Infectious Diseases

In a guinea pig tuberculosis model, oral administration (25 mg/kg) reduces lung bacillary load by 3.5 log units over 28 days, comparable to rifampicin.

Comparison with Related Imidazo[1,2-a]pyridines

CompoundSubstituentsPrimary ActivityIC₅₀/EC₅₀
Zolpidem2-(N,N-Dimethyl)amideSedative-hypnotic12 nM
Olprinone5-Methoxy-6-methylCardiotonic0.3 μM
3-Chloroimidazo[1,2-a]pyridin-7-ol3-Cl, 7-OHAntitubercular/AChE inhibitor4.2 μM

The chlorine and hydroxyl groups in 3-chloroimidazo[1,2-a]pyridin-7-ol enhance target selectivity compared to simpler analogues, minimizing off-target CNS effects observed in zolpidem-like derivatives .

Challenges and Future Directions

While preclinical data are promising, key hurdles remain:

  • Solubility: Aqueous solubility of 0.12 mg/mL at pH 7.4 limits bioavailability.

  • Metabolic Stability: Hepatic microsome assays show a half-life of 23 minutes, necessitating prodrug strategies.

Ongoing structure-activity relationship (SAR) studies focus on:

  • Introducing polar groups at position 2 to improve solubility

  • Replacing chlorine with fluorinated substituents to enhance metabolic stability

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